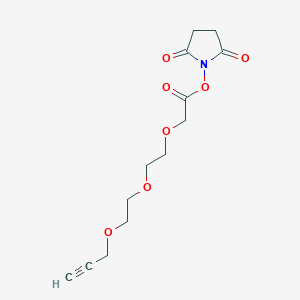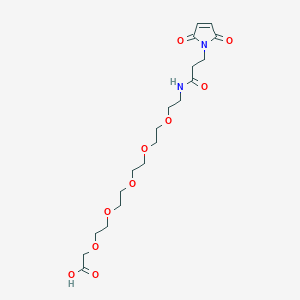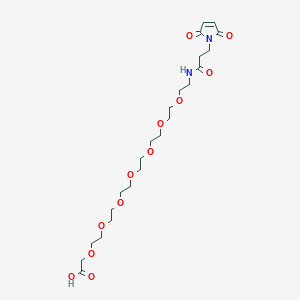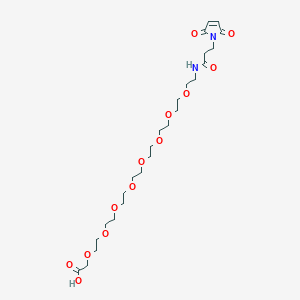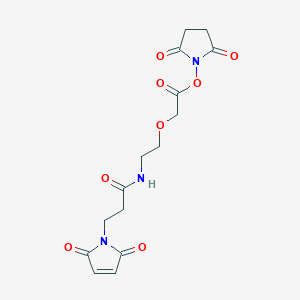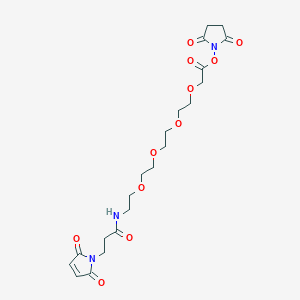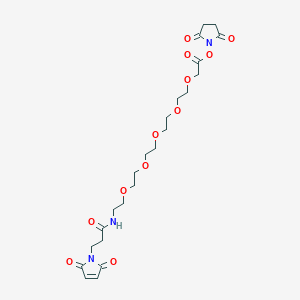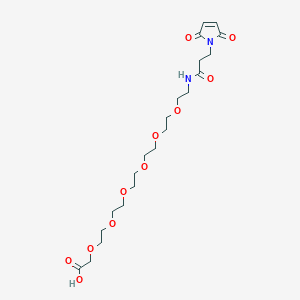
Mal-propionylamido-PEG6-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-propionylamido-PEG6-acetic acid is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a maleimide group, which reacts specifically with thiol groups to form covalent C-S bonds. This property makes it highly valuable in bioconjugation applications, where it is used to link biomolecules such as proteins and oligonucleotides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-propionylamido-PEG6-acetic acid typically involves the reaction of maleimide with a PEG derivativeThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often employing advanced techniques such as chromatography for purification. The compound is produced in bulk quantities to meet the demands of various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
Mal-propionylamido-PEG6-acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Conjugation Reactions: The acid group can conjugate with amine-bearing biomolecules such as lysine residues on proteins.
Common Reagents and Conditions
Common reagents used in these reactions include thiol-containing compounds and amine-bearing biomolecules. The reactions are typically carried out under mild conditions to preserve the integrity of the biomolecules involved .
Major Products
The major products formed from these reactions are bioconjugates, where this compound is linked to proteins, oligonucleotides, or other biomolecules. These bioconjugates are used in various applications, including drug delivery and diagnostic assays .
Aplicaciones Científicas De Investigación
Mal-propionylamido-PEG6-acetic acid has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the study of protein interactions and functions through bioconjugation.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Utilized in the production of advanced materials and nanotechnology .
Mecanismo De Acción
The mechanism of action of Mal-propionylamido-PEG6-acetic acid involves the formation of covalent bonds with thiol groups on biomolecules. This interaction is highly specific and efficient, enabling the precise modification of proteins and other biomolecules. The maleimide group targets thiol groups, while the PEG chain enhances solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
- Mal-amido-PEG-acetic acid
- Mal-PEG-NHS ester
- Mal-PEG-amine
Uniqueness
Mal-propionylamido-PEG6-acetic acid stands out due to its specific reactivity with thiol groups and its ability to form stable bioconjugates. The presence of the PEG6 chain provides additional benefits, such as increased solubility and reduced immunogenicity, making it a preferred choice in various applications .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O11/c24-18(3-5-23-19(25)1-2-20(23)26)22-4-6-29-7-8-30-9-10-31-11-12-32-13-14-33-15-16-34-17-21(27)28/h1-2H,3-17H2,(H,22,24)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHYDLATBIPXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
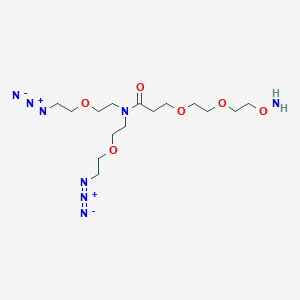
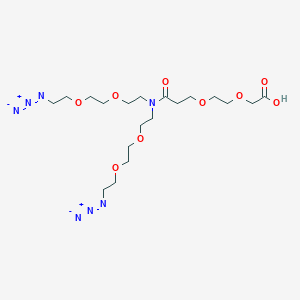
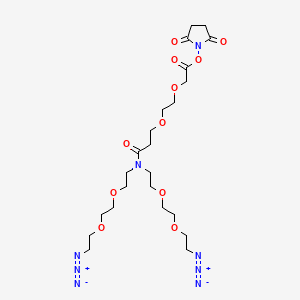
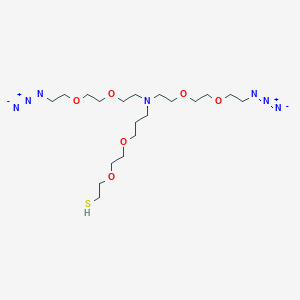
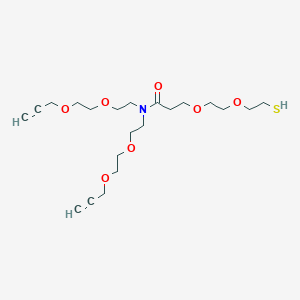
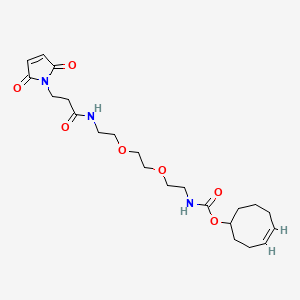
![6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B8116260.png)
